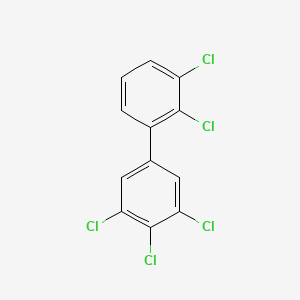

2,3,3',4',5'-Pentachlorobiphenyl

Overview

Description

2,3,3',4',5'-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, part of a group of synthetic organic chemicals that consist of carbon, hydrogen, and chlorine atoms. PCBs are known for their persistence in the environment and potential to cause adverse health effects. This compound, in particular, has been studied for its toxicological properties and environmental impact.

Mechanism of Action

Target of Action

The primary targets of 2,3,3’,4’,5’-Pentachlorobiphenyl are the protein kinase B (Akt), Forkhead box protein O3a (FoxO3a), and sodium/iodide symporter (NIS) in the thyroid cells . These targets play crucial roles in cell viability, apoptosis, and thyroid function .

Mode of Action

2,3,3’,4’,5’-Pentachlorobiphenyl interacts with its targets by inducing changes in their expression levels. Specifically, it increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing the levels of NIS . This interaction results in significant changes in cell viability and apoptosis .

Biochemical Pathways

The compound affects the Akt/FoxO3a/NIS signaling pathway . The increase in p-Akt and p-FoxO3a levels leads to an increase in FoxO3a promoter activity and a decrease in NIS promoter activity . This disruption in the signaling pathway has downstream effects on thyroid cell function .

Pharmacokinetics

It is known that the compound is a persistent organic pollutant, indicating that it may have a long half-life and high bioaccumulation potential .

Result of Action

The action of 2,3,3’,4’,5’-Pentachlorobiphenyl results in thyroid cell dysfunction . The compound inhibits cell viability in a concentration- and time-dependent manner, induces apoptosis, and disrupts the normal functioning of the thyroid by altering the expression of key proteins in the Akt/FoxO3a/NIS signaling pathway .

Action Environment

As a persistent organic pollutant, 2,3,3’,4’,5’-Pentachlorobiphenyl is resistant to environmental degradation and can bioaccumulate in animal tissue . This suggests that environmental factors such as the presence of other pollutants, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2,3,3’,4’,5’-Pentachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in its metabolic activation and detoxification . The interaction with these enzymes leads to the formation of hydroxylated metabolites, which can further interact with cellular proteins and DNA, potentially causing oxidative stress and genotoxic effects .

Cellular Effects

2,3,3’,4’,5’-Pentachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in the circadian rhythm and fatty acid metabolism . Additionally, it can disrupt the function of thyroid cells by affecting the Akt/FoxO3a/NIS signaling pathway, leading to thyroid dysfunction .

Molecular Mechanism

The molecular mechanism of action of 2,3,3’,4’,5’-Pentachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of AhR-dependent gene expression . It also inhibits the activity of sodium/iodide symporter (NIS) in thyroid cells, which is crucial for iodine uptake and thyroid hormone synthesis . Furthermore, it can induce oxidative stress by generating reactive oxygen species (ROS) through its metabolic activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4’,5’-Pentachlorobiphenyl can change over time due to its stability and degradation. This compound is known for its persistence in the environment and biological systems, leading to long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can result in cumulative toxic effects, including disruption of circadian rhythm and fatty acid metabolism . Additionally, its hydroxylated metabolites can persist in tissues, contributing to long-term toxicity .

Dosage Effects in Animal Models

The effects of 2,3,3’,4’,5’-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, it can cause subtle changes in gene expression and cellular metabolism, while higher doses can lead to more severe toxic effects, including liver damage and endocrine disruption . In animal studies, exposure to high doses of this compound has been associated with decreased growth rates, liver enlargement, and alterations in neurotransmitter levels .

Metabolic Pathways

2,3,3’,4’,5’-Pentachlorobiphenyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes hydroxylate the compound, producing metabolites that can further undergo conjugation reactions, such as glucuronidation and sulfation . These metabolic processes are crucial for the detoxification and elimination of the compound from the body. The hydroxylated metabolites can also interact with cellular proteins and DNA, leading to potential toxic effects .

Transport and Distribution

Within cells and tissues, 2,3,3’,4’,5’-Pentachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . It can also bind to serum proteins, facilitating its transport in the bloodstream . The distribution of this compound within the body can influence its toxicity and persistence in biological systems .

Subcellular Localization

The subcellular localization of 2,3,3’,4’,5’-Pentachlorobiphenyl can affect its activity and function. This compound can localize to various cellular compartments, including the endoplasmic reticulum (ER) and mitochondria . In the ER, it can interact with cytochrome P450 enzymes, leading to its metabolic activation . In mitochondria, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage mitochondrial DNA and proteins . The localization of this compound to specific cellular compartments can influence its toxic effects and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3',4',5'-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of PCBs, including this compound, involves similar chlorination processes but on a larger scale. The process is highly regulated due to the environmental and health risks associated with PCBs.

Chemical Reactions Analysis

Types of Reactions: 2,3,3',4',5'-Pentachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

Substitution: Halogenation reactions with chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of biphenylquinones.

Reduction: Production of less chlorinated biphenyls.

Substitution: Generation of other polychlorinated biphenyl congeners.

Scientific Research Applications

2,3,3',4',5'-Pentachlorobiphenyl has been extensively studied in various scientific fields:

Chemistry: Used as a model compound to study the effects of chlorination on biphenyl structures.

Biology: Investigated for its toxicological effects on organisms, particularly its role as an endocrine disruptor.

Medicine: Studied for its potential carcinogenic properties and impact on human health.

Industry: Used in the past in electrical equipment, heat transfer fluids, and other industrial applications, although its use has been largely phased out due to environmental concerns.

Comparison with Similar Compounds

2,3,3',4',5'-Pentachlorobiphenyl is one of the many congeners of PCBs. Similar compounds include 2,3,3',4,4',5'-hexachlorobiphenyl and 2,3,4,4',5'-pentachlorobiphenyl. These compounds share structural similarities but differ in the number and position of chlorine atoms, which can influence their toxicity and environmental behavior.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name |

1,2,3-trichloro-5-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-2-7(11(8)16)6-4-9(14)12(17)10(15)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOWBISZHLPYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074243 | |

| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76842-07-4 | |

| Record name | PCB 122 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76842-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076842074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3SUI921T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

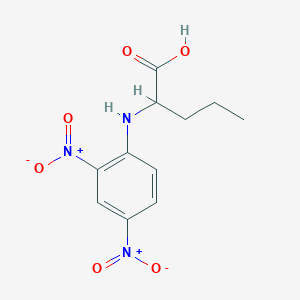

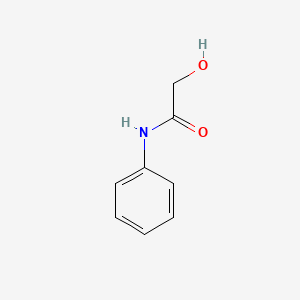

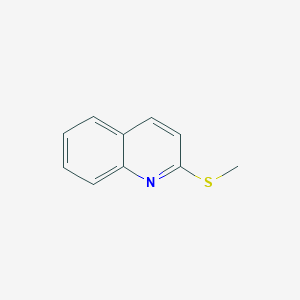

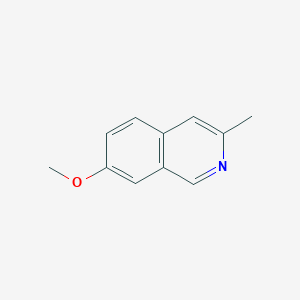

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of CB118 in mammals?

A1: Research indicates that CB118 is primarily metabolized by cytochrome P450 enzymes (CYPs). In humans, CYP2B6 plays a major role, while in rats, both CYP2B1 and CYP1A1 contribute to its metabolism [, ]. These enzymes catalyze the hydroxylation of CB118, leading to the formation of hydroxylated metabolites.

Q2: How does the structure of the CYP enzyme influence the position of CB118 hydroxylation?

A2: The specific CYP isoform involved determines the site of hydroxylation on the CB118 molecule. Docking models suggest that CYP2B enzymes, with their characteristic substrate-binding cavity, position CB118 close to the heme iron, facilitating hydroxylation at the 3-position []. Conversely, the elongated shape of the CYP1A1 binding cavity favors hydroxylation at the 4-position, resulting in the formation of 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107) [].

Q3: How does exposure to CB118 and its metabolite, 4-OH-CB107, affect thyroid hormone levels in rats?

A4: Research shows that prenatal exposure to both CB118 and 4-OH-CB107 can disrupt thyroid hormone homeostasis in rats [, ]. Both compounds have been linked to decreased thyroxine (T4) levels in both maternal and fetal plasma [, ]. Notably, 4-OH-CB107, by binding to transthyretin (TTR), a thyroid hormone transport protein, can interfere with T4 transport, contributing to its reduction in fetal plasma and brain [].

Q4: What are the long-term neurodevelopmental effects observed in rats exposed to CB118's metabolite, 4-OH-CB107, in utero?

A5: Studies on rats exposed to 4-OH-CB107 in utero reveal several long-term neurodevelopmental effects, including impaired habituation, altered passive avoidance learning, and changes in catalepsy response []. These findings suggest that early-life exposure to this PCB metabolite can lead to persistent alterations in brain function and behavior.

Q5: How does the consumption of fish from the Baltic Sea, a known source of PCBs, influence human exposure to CB118 and its metabolites?

A6: Research indicates a strong correlation between the consumption of fatty fish from the Baltic Sea and plasma levels of PCBs, including CB118 and its hydroxylated metabolites, in human populations [, ]. This finding highlights the significant role of dietary exposure, particularly through contaminated food sources, in contributing to the body burden of PCBs in humans.

Q6: How do the levels of CB118 and its metabolites differ in human populations with varying degrees of fish consumption?

A7: Studies comparing individuals with different levels of fish consumption demonstrate a clear link between higher fish intake, particularly from contaminated sources like the Baltic Sea, and elevated levels of CB118 and its metabolites in blood plasma [, ]. These findings underscore the importance of considering dietary habits when assessing human exposure to PCBs.

Q7: What are the analytical techniques commonly employed for the detection and quantification of hydroxylated PCB metabolites like 4-OH-CB107 in biological samples?

A8: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a widely used technique for measuring hydroxylated PCB metabolites in biological matrices like blood plasma []. This method offers high sensitivity and selectivity, enabling the accurate quantification of these compounds even at trace levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.